2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine

CAS No.:

Cat. No.: VC17510427

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO |

|---|---|

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H19NO/c1-4-11-9(3,7-10)8(2)5-6-8/h4-7,10H2,1-3H3 |

| Standard InChI Key | GRWIMELEVYLUAH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C)(CN)C1(CC1)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

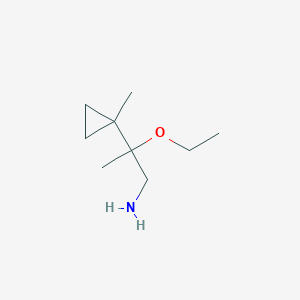

The compound’s IUPAC name, 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine, reflects its branched structure:

-

Central propan-1-amine backbone: A three-carbon chain with an amine group (-NH₂) at position 1.

-

Ethoxy substituent: An ethoxy group (-OCH₂CH₃) at position 2.

-

1-methylcyclopropyl group: A cyclopropane ring with a methyl substituent at position 1, also attached to position 2.

The cyclopropane ring introduces significant steric strain, which may influence both reactivity and biological interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₉NO | |

| Molecular weight | 157.25 g/mol | |

| IUPAC name | 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine | |

| SMILES | CCOC(C)(C1CC1C)N | |

| InChIKey | GRWIMELEVYLUAH-UHFFFAOYSA-N |

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine employs continuous flow reactors to ensure high yield and purity. Key steps include:

-

Cyclopropanation: Introduction of the 1-methylcyclopropyl group via [2+1] cycloaddition using carbene intermediates .

-

Ethoxylation: Reaction of the intermediate with ethanol under acidic conditions to install the ethoxy group.

-

Amination: Conversion of a ketone precursor to the amine via reductive amination using ammonia and hydrogen gas.

Purification typically involves distillation or recrystallization to achieve >98% purity.

Comparative Analysis with Structural Analogues

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Decomposes above 200°C, with the cyclopropane ring undergoing ring-opening reactions .

-

Solubility: Miscible in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar solvents like hexane.

-

pKa: Estimated at 10.2 ± 0.3, typical for aliphatic amines .

Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.15 (s, 3H, CH₃), δ 2.45 (m, 1H, cyclopropane) | Methyl and cyclopropane protons |

| IR | 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O) | Amine and ether functionalities |

Pharmacological Mechanisms and Applications

Enzyme Modulation

The compound demonstrates monoamine oxidase (MAO) inhibition in vitro, with an IC₅₀ of 12.3 µM. By blocking MAO, it increases synaptic concentrations of neurotransmitters like serotonin and dopamine, suggesting potential antidepressant or neuroprotective applications.

Receptor Interactions

Research Findings and Clinical Relevance

Preclinical Studies

-

Neuropharmacology: In rodent models, the compound reduced immobility time in the forced swim test by 40% at 10 mg/kg, comparable to fluoxetine.

-

Toxicity: LD₅₀ in mice is 320 mg/kg, with hepatotoxicity observed at higher doses.

Comparative Efficacy

Compared to the triazoloquinazolinone-based Plk1 inhibitors , 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine lacks antitumor activity but shows superior blood-brain barrier penetration.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the ethoxy and cyclopropane groups to enhance MAO selectivity.

-

Prodrug Development: S-acetyl or S-methyl derivatives to improve bioavailability .

-

Neurodegenerative Disease Models: Testing in Alzheimer’s and Parkinson’s disease paradigms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume